4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-benzyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJVVCQEISWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a benzyl-substituted furan with a suitable pyrrole derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to improve yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve the optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the furo[3,2-b]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furo[3,2-b]pyrrole core can interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring.
- Activity : Exhibits DAAO inhibition (IC₅₀ ~ 0.1 µM) comparable to the furo analogue but with slightly reduced brain penetration due to higher lipophilicity .
- Applications : Used in studies exploring peripheral DAAO inhibition .
Thieno[3,2-b]thiophene-2-carboxylic Acid
Substituent Variations
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Methyl group at position 2, thiophene core.
- Activity : Retains DAAO inhibition but shows lower metabolic stability compared to the benzyl-substituted furo analogue .
3-Phenethyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
Halogenated Derivatives
2-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Bromine atom at position 2.
DAAO Inhibition and Cognitive Effects
Structural Impact on Pharmacokinetics
Biological Activity
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS Number: 137777-12-9) is a compound of interest due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H13NO3
- Molecular Weight : 255.27 g/mol
- Structure : The compound features a furo[3,2-b]pyrrole core with a benzyl and a methyl group, contributing to its unique properties.
Biological Activities
The biological activities of this compound have been explored primarily in the context of its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds can induce apoptosis through the activation of caspases via intrinsic and extrinsic pathways. This process is crucial for programmed cell death in cancer cells .
| Cell Line | GI50 (nM) | Reference |
|---|---|---|
| HeLa | 0.1 | Kilic-Kurt et al. |
| HT-29 | 0.1 | Kilic-Kurt et al. |
| MCF-7 | 0.2 | Kilic-Kurt et al. |
The compound has shown selectivity towards rapidly proliferating cells while sparing healthy lymphocytes, indicating a potential for targeted cancer therapy.
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties:
- Activity Against Pathogens : It has been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been investigated:
- Inhibition of Inflammatory Mediators : Studies have indicated that derivatives of furo[3,2-b]pyrrole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrrole derivatives on different cancer cell lines and found that this compound significantly reduced cell viability at nanomolar concentrations.
- In Vivo Studies : Animal models have shown promising results with this compound leading to tumor regression in xenograft models when administered at specific dosages.
Q & A
Basic Research Questions
What are the standard synthetic routes for 4-benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of fused heterocyclic compounds like this typically involves cyclization reactions. A common approach is the Knorr pyrrole synthesis, where β-keto esters react with hydrazines or hydroxylamines to form pyrrole rings. For the furopyrrole scaffold, annulation via acid-catalyzed cyclization of pre-functionalized intermediates (e.g., substituted furans and pyrroles) is often employed.
- Key Variables:
- Temperature: Higher temperatures (>100°C) may accelerate cyclization but risk decomposition of sensitive functional groups (e.g., benzyl or methyl substituents) .
- Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) can enhance reaction efficiency but may require post-synthesis neutralization steps to isolate the carboxylic acid .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .
How can researchers validate the purity of this compound using analytical techniques?
Methodological Answer:
Purity validation requires a combination of chromatographic and spectroscopic methods:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve the carboxylic acid from unreacted intermediates. Retention times should be cross-referenced with standards .
- NMR: The ¹H NMR spectrum should show characteristic signals:
- Mass Spectrometry: ESI-MS in negative ion mode should yield [M–H]⁻ at m/z corresponding to the molecular formula C₁₆H₁₃NO₃ (calc. 267.09) .
Advanced Research Questions
How can computational modeling optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict transition states and identify energetically favorable pathways:
- Reaction Path Search: Tools like GRRM or Gaussian09 model cyclization steps, identifying intermediates with the lowest activation energy .
- Solvent Effects: COSMO-RS simulations assess solvent polarity impacts on reaction kinetics and selectivity .
- Substituent Effects: Hammett plots correlate electronic effects of substituents (e.g., benzyl vs. methyl) with reaction rates .
How to resolve contradictions in spectral data for this compound under varying experimental conditions?
Methodological Answer:
Contradictions often arise from tautomerism or solvent-induced shifts:
- Tautomerism: The furopyrrole system may exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts .
- pH-Dependent Shifts: The carboxylic acid group (pKa ~4–5) protonates in acidic conditions, altering NMR signals. Validate spectra at controlled pH (e.g., buffered D₂O) .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .
What strategies mitigate aggregation or solubility issues during biological assays?
Methodological Answer:
- Derivatization: Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity. Revert to the parent compound post-assay via hydrolysis .
- Co-solvents: Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility without denaturing proteins .
- Dynamic Light Scattering (DLS): Monitor aggregation in real time and adjust buffer ionic strength or surfactants (e.g., Tween-20) to stabilize the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
